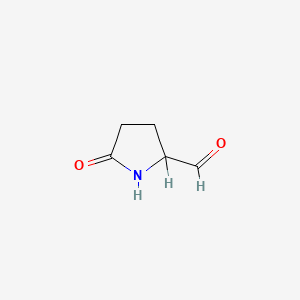

5-Oxopyrrolidine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxopyrrolidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-3-4-1-2-5(8)6-4/h3-4H,1-2H2,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGYMVTXOUKXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Oxopyrrolidine 2 Carbaldehyde and Its Chiral Variants

De Novo Synthesis Strategies

De novo synthesis provides a direct route to the 5-oxopyrrolidine-2-carbaldehyde core, often starting from simple, acyclic precursors. These methods offer flexibility in introducing various substituents onto the pyrrolidine (B122466) ring.

Oxidation and Formylation Reactions for Pyrrolidine Ring Functionalization

The functionalization of a pre-existing pyrrolidine ring through oxidation and subsequent formylation represents a key strategy for the synthesis of this compound. A common approach involves the oxidation of proline derivatives. For instance, the oxidation of (S)-prolinol can be achieved using reagents like Dess-Martin periodinane to yield the corresponding aldehyde, which can then be further manipulated. nih.gov Another method involves the TEMPO-catalyzed oxidation of Boc-protected trans-4-hydroxy-L-proline to the corresponding ketone. nih.gov The resulting aldehyde or ketone can then undergo further reactions to introduce the desired functional groups.

The direct formylation of pyrrolidinones is another viable route. While specific examples for the direct formylation to this compound are not extensively detailed in the provided context, similar transformations on related heterocyclic systems suggest the feasibility of this approach.

Multi-Component Reactions in Pyrrolidine Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy, allowing for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.comrug.nl Several MCRs can be envisioned for the synthesis of the 5-oxopyrrolidine ring system. For example, a reaction involving an amino acid derivative, an aldehyde, and a suitable cyclizing agent could potentially lead to the formation of the desired pyrrolidinone core.

While the direct synthesis of this compound via a single MCR is not explicitly described, the construction of substituted pyrrolidinone derivatives through MCRs is well-established. nih.govmedjchem.com For instance, the reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) can yield pyrrolidinone derivatives. medjchem.com These strategies highlight the potential for developing novel MCRs specifically tailored for the synthesis of this compound.

Stereoselective Synthesis and Enantiomeric Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of paramount importance.

Chiral Precursor Preparation and Chiral Auxiliary Applications

A widely employed strategy for stereoselective synthesis involves the use of chiral precursors. nih.gov Proline and its derivatives, such as 4-hydroxyproline, are readily available from the chiral pool and serve as excellent starting materials for the synthesis of chiral pyrrolidine-containing compounds. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be removed. Evans oxazolidinones and pseudoephedrine are examples of effective chiral auxiliaries used in asymmetric alkylation reactions. wikipedia.orgnih.govrsc.org For the synthesis of chiral this compound, a chiral auxiliary could be attached to a suitable precursor, followed by a diastereoselective cyclization or functionalization step.

| Chiral Auxiliary | Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, reliable, versatile. wikipedia.orgrsc.orgresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation | Good stereocontrol, can be used to prepare enantiomerically enriched carboxylic acids, aldehydes, and ketones. wikipedia.orgnih.gov |

| Pseudoephenamine | Asymmetric alkylation | Excellent stereocontrol, particularly for forming quaternary carbons. nih.gov |

| Camphorsultam | Various asymmetric transformations | High diastereoselectivity, crystalline derivatives. researchgate.net |

Enzymatic Resolution and Chemo-Enzymatic Methods for Enantiomeric Purity

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and their derivatives. mdpi.com In a chemo-enzymatic approach, a chemical synthesis is combined with an enzymatic step to achieve high enantiomeric purity. mdpi.comcsic.es

For this compound, a racemic mixture could be subjected to enzymatic resolution to isolate the desired enantiomer. For example, a racemic precursor alcohol could be selectively acylated by a lipase, allowing for the separation of the acylated enantiomer from the unreacted one. mdpi.com Alternatively, a chemo-enzymatic cascade could be designed where an initial chemical step generates a prochiral intermediate that is then stereoselectively converted to the desired enantiomer by an enzyme. mdpi.comcsic.es For instance, a one-pot carboxylation and reduction of pyrrole (B145914) has been demonstrated to produce pyrrole-2-carbaldehyde using a combination of enzymes. mdpi.com

| Method | Description | Advantages |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture, allowing for separation. mdpi.com | High enantioselectivity, mild reaction conditions. |

| Chemo-Enzymatic Cascade | Combination of chemical and enzymatic steps to achieve a desired transformation. mdpi.comcsic.es | Can create complex molecules with high stereocontrol. |

Control of Diastereoselectivity in Pyrrolidine Ring Systems

When multiple stereocenters are present in the pyrrolidine ring, controlling the relative stereochemistry (diastereoselectivity) is crucial. numberanalytics.com The diastereoselectivity of a reaction can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions. numberanalytics.com

In the context of synthesizing substituted pyrrolidines, intramolecular reactions of chiral allylsilanes with N-acyliminium ions have been shown to exhibit diastereoselectivity that can be controlled by the presence of a nearby functional group. nih.gov This remote control of diastereoselectivity offers a sophisticated strategy for directing the stereochemical outcome of cyclization reactions. Stereochemical models like the Felkin-Anh model can also be used to predict the diastereoselectivity of nucleophilic additions to carbonyl groups. numberanalytics.com

| Factor | Influence on Diastereoselectivity |

| Chiral Auxiliaries | Induce facial bias in the substrate, leading to preferential formation of one diastereomer. numberanalytics.com |

| Chiral Catalysts | Create a chiral environment around the reactants, favoring the transition state leading to one diastereomer. numberanalytics.com |

| Substrate Control | Existing stereocenters in the substrate can direct the stereochemistry of newly formed centers. |

| Neighboring Group Participation | Functional groups within the molecule can interact with the reaction center to influence the stereochemical outcome. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. synarchive.comhmdb.ca Sustainable approaches focus on the use of renewable feedstocks, environmentally benign solvents, and catalytic methods over stoichiometric reagents. youtube.comnih.gov

A key green strategy for obtaining chiral this compound (also known as L-pyroglutaminal) involves the selective oxidation of the corresponding alcohol, (S)-pyroglutaminol. Biocatalysis has emerged as a powerful tool for this transformation due to its high selectivity, mild reaction conditions (neutral pH, atmospheric temperature), and the renewable nature of enzymes. youtube.commdpi.com

Biocatalytic Oxidation:

Enzymatic methods, particularly those employing alcohol dehydrogenases (ADHs) and alcohol oxidases (AlcOxs), offer a green alternative to traditional heavy-metal-based oxidants like chromium or manganese reagents. mdpi.com

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of primary alcohols to aldehydes. A critical aspect of using ADHs is the need for cofactor regeneration (e.g., NAD⁺), though efficient systems have been developed to address this. researchgate.net

Alcohol Oxidases (AlcOxs): These enzymes utilize molecular oxygen, an inexpensive and environmentally friendly oxidant, and produce hydrogen peroxide as a byproduct, which can be decomposed into water and oxygen by adding catalase. researchgate.net This method avoids the need for cofactors, simplifying the process. researchgate.net The selective oxidation of primary alcohols to the aldehyde stage is a significant advantage of using isolated oxidases, as over-oxidation to the carboxylic acid is less common compared to some chemical methods. mdpi.comresearchgate.net

Other Green Synthetic Methods:

Beyond biocatalysis, other modern techniques are being applied to align the synthesis of aldehydes with green chemistry principles.

Photocatalytic Oxidation: Heterogeneous photocatalysts, such as ZnO/C₃N₄, have been used for the aerobic oxidation of various alcohols to aldehydes. rsc.org These reactions can often be performed under solvent-free conditions at room temperature, significantly reducing waste and energy consumption. rsc.org

Mechanochemistry and Solvent-Free Conditions: Mechanical activation through ball milling, combined with a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can promote the aerobic oxidation of alcohols to aldehydes without the need for bulk solvents. beilstein-journals.org This approach not only eliminates solvent waste but can also lead to faster reaction times and higher yields compared to conventional solution-phase reactions. beilstein-journals.org Microwave-assisted synthesis is another energy-efficient technique used for solvent-free oxidations, often employing immobilized catalysts that can be easily recovered and reused. frontiersin.org

| Method | Catalyst/Reagent System | Oxidant | Solvent | Key Advantages |

| Biocatalytic | Alcohol Oxidase (e.g., from Pleurotus eryngii) / Catalase | O₂ | Aqueous/Biphasic | High selectivity, mild conditions, renewable catalyst, uses air as oxidant. mdpi.comresearchgate.net |

| Photocatalytic | ZnO/C₃N₄ Heterojunction | O₂ | Solvent-free | High yield, ambient temperature, non-noble metal catalyst, minimal waste. rsc.org |

| Mechanochemical | TEMPO / Fe(NO₃)₃·9H₂O | Air | Solvent-free | Eliminates solvent waste, rapid reaction, high conversion, no over-oxidation. beilstein-journals.org |

| Microwave-Assisted | Immobilized Cobalt Composite (CCPSF NPs) | H₂O₂ | Solvent-free | High efficiency, short reaction time, reusable catalyst. frontiersin.org |

A significant advancement in green synthesis is the development of protecting-group-free strategies. Traditional syntheses of pyroglutamic acid derivatives often require protection of the amine functionality to prevent side reactions, adding extra steps for protection and deprotection. mdpi.com Novel methods using carbonyl catalysis can activate the α-C–H bond of a glycine (B1666218) derivative for direct conjugate addition, bypassing the need for an N-protecting group entirely and streamlining the synthesis of the pyroglutamate (B8496135) core. mdpi.com

Protecting Group Strategies in Complex Molecule Synthesis

In the multistep synthesis of complex molecules derived from this compound, protecting groups are indispensable tools to ensure chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org For derivatives of this compound, the key functional groups requiring consideration for protection are the lactam nitrogen and the aldehyde carbonyl group.

The lactam nitrogen of the pyroglutamate ring is part of an amide and is therefore less nucleophilic than a free amine. However, for certain transformations, its protection is necessary to prevent N-acylation or other undesired reactions and to improve solubility. beilstein-journals.org The aldehyde group is highly reactive towards nucleophiles and can be sensitive to both acidic and basic conditions, often necessitating protection during subsequent synthetic steps.

Common Protecting Groups:

Nitrogen Protecting Groups (Lactam): Carbamates are the most common class of protecting groups for the nitrogen atom.

Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride, this group is stable to a wide range of non-acidic conditions and is readily removed with acids like trifluoroacetic acid (TFA). organic-chemistry.orgfiveable.me

Cbz (carbobenzyloxy): This group is stable to acidic and mildly basic conditions and is typically cleaved by catalytic hydrogenolysis, a mild reduction method. fiveable.me

Aldehyde Protecting Groups (Carbonyl): Aldehydes are most commonly protected as acetals, which are stable to bases, nucleophiles, and reducing agents but are easily removed by treatment with aqueous acid. wikipedia.orglibretexts.org

Cyclic Acetals: Formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. Cyclic acetals are generally more stable than their acyclic counterparts. wikipedia.org

Orthogonal Protection Strategies:

In the synthesis of complex chiral molecules, multiple functional groups may need to be protected. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.org This is crucial for the sequential modification of different parts of the molecule. For instance, a molecule could be constructed with a Boc-protected nitrogen and an acetal-protected aldehyde. The acetal (B89532) could be removed with aqueous acid to allow for reactions at the aldehyde, while the Boc group remains intact. Subsequently, the Boc group could be removed with strong acid (e.g., neat TFA) to expose the nitrogen for further functionalization. This differential lability is the cornerstone of complex, multi-step organic synthesis. fiveable.meuchicago.edu

| Functional Group | Protecting Group (Abbreviation) | Protection Conditions | Deprotection Conditions | Orthogonality/Notes |

| Lactam Nitrogen | tert-Butyloxycarbonyl (Boc) | Boc₂O, Base (e.g., DMAP) | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz groups. organic-chemistry.org |

| Carbobenzyloxy (Cbz) | Benzyl Chloroformate, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Orthogonal to Boc and Fmoc groups. beilstein-journals.orgfiveable.me | |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz groups. Widely used in peptide synthesis. wikipedia.orgorganic-chemistry.org | |

| Aldehyde | Ethylene Acetal | Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, AcOH) | Stable to bases, nucleophiles, and hydrides (e.g., LiAlH₄, NaBH₄). wikipedia.org |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid | Metal Salts (e.g., HgCl₂) or Oxidizing Agents (e.g., NCS) | Stable to acid and base. The dithiane proton is acidic and can be used in C-C bond formation (umpolung). libretexts.org |

Derivatization and Functionalization Strategies of 5 Oxopyrrolidine 2 Carbaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde group is the most reactive site for various chemical transformations, enabling the introduction of diverse functionalities.

The aldehyde moiety of 5-oxopyrrolidine-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, (5-oxopyrrolidin-2-yl)carboxylic acid. medchemexpress.comlibretexts.org This transformation is a fundamental step in the synthesis of many biologically active compounds. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous acid), and pyridinium (B92312) chlorochromate (PCC). libretexts.orgorganic-chemistry.orgyoutube.com The reaction typically proceeds in good yields under mild conditions. organic-chemistry.org The resulting carboxylic acid serves as a key intermediate for further derivatization, such as esterification or amidation, to produce a range of functionalized pyrrolidinone structures.

The general mechanism for the oxidation of aldehydes to carboxylic acids involves the formation of a gem-diol intermediate through the nucleophilic addition of water to the carbonyl group. libretexts.orgyoutube.com This intermediate is then oxidized, resulting in the formation of the carboxylic acid. libretexts.org

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent | Conditions | Notes |

| Potassium permanganate (KMnO4) | Basic or acidic | Powerful oxidizing agent. |

| Jones Reagent (CrO3/H2SO4/acetone) | Room temperature | Generally provides good yields. libretexts.org |

| Pyridinium chlorochromate (PCC) | Acetonitrile (B52724) | Catalytic amounts can be used with a co-oxidant like H5IO6. organic-chemistry.org |

| Oxone | Mild conditions | An alternative to metal-mediated oxidations. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | Aerobic, mild conditions | Organocatalyst using oxygen as the oxidant. organic-chemistry.org |

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (5-hydroxymethyl)pyrrolidin-2-one. This transformation is typically achieved using hydride reducing agents. pressbooks.pub Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions. pressbooks.pub Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but it is less selective and requires stricter reaction control. pressbooks.publibretexts.org

The reduction process involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon of the aldehyde. pressbooks.pub This initial step forms an alkoxide intermediate, which is subsequently protonated during workup to afford the alcohol. pressbooks.pub

Table 2: Reagents for the Reduction of Aldehydes to Alcohols

| Reagent | Conditions | Selectivity |

| Sodium borohydride (NaBH4) | Methanol or ethanol | Mild and selective for aldehydes and ketones. pressbooks.pub |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF | Powerful, reduces a wider range of functional groups. pressbooks.publibretexts.org |

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. masterorganicchemistry.comyoutube.com These reactions are fundamental in creating diverse molecular scaffolds with potential biological activities. nih.gov

The formation of imines typically occurs by reacting the aldehyde with a primary amine, often under acidic catalysis to facilitate the dehydration step. masterorganicchemistry.comyoutube.com Similarly, hydrazones are synthesized by the condensation of the aldehyde with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.net These reactions are generally reversible, and the removal of water can drive the equilibrium towards product formation. youtube.com The resulting imine and hydrazone derivatives of this compound are valuable intermediates for further synthetic transformations or can be the target molecules themselves. For instance, hydrazones can be further reacted to form various heterocyclic compounds. nih.gov

Table 3: Examples of Condensation Reactions

| Reactant | Product Type | Conditions |

| Primary Amine (R-NH2) | Imine (Schiff Base) | Acidic or neutral, often with removal of water. masterorganicchemistry.comyoutube.com |

| Hydrazine (NH2NH2) | Hydrazone | Mildly acidic or basic. researchgate.netresearchgate.net |

| Substituted Hydrazines (R-NHNH2) | Substituted Hydrazone | Varies depending on the substituent. nih.govnih.gov |

The Wittig reaction provides a powerful method for converting the aldehyde functionality of this compound into an alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of a new carbon-carbon double bond and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgmasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org This method allows for the introduction of a wide variety of substituents at the newly formed double bond, making it a versatile tool for the synthesis of complex pyrrolidinone derivatives. rsc.org

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes. wikipedia.orgpharmaguideline.combyjus.com In the case of this compound, this reaction would convert the aldehyde group into a methyl group, yielding 5-methylpyrrolidin-2-one. The reaction is typically carried out under strongly basic conditions at high temperatures. wikipedia.orgalfa-chemistry.com

The mechanism involves the in-situ formation of a hydrazone by condensation of the aldehyde with hydrazine. wikipedia.orgbyjus.com Subsequent deprotonation of the hydrazone and elimination of nitrogen gas, driven by the formation of the stable N2 molecule, leads to a carbanion intermediate that is then protonated to give the final alkane product. pharmaguideline.combyjus.comyoutube.com Due to the harsh basic conditions, the Wolff-Kishner reduction is not suitable for substrates that are sensitive to strong bases. wikipedia.org

Modifications of the Pyrrolidine (B122466) Ring System and Nitrogen Atom

Beyond the aldehyde moiety, the pyrrolidine ring itself, including the nitrogen atom, can be a target for functionalization. The nitrogen atom of the lactam can be alkylated or acylated under appropriate conditions, introducing a wide range of substituents. These modifications can significantly influence the biological and chemical properties of the resulting molecules.

Furthermore, the pyrrolidine ring can be modified through various synthetic strategies, although these are generally more complex than reactions at the aldehyde or nitrogen. For instance, the introduction of substituents at other positions on the ring can be achieved through multi-step synthetic sequences starting from different precursors. nih.govorganic-chemistry.orgnih.gov These modifications allow for the creation of a diverse library of 5-oxopyrrolidine derivatives with tailored properties.

N-Substitution Strategies

The nitrogen atom of the pyrrolidinone ring is a key site for introducing structural diversity. A common strategy involves the reaction of a primary amine with itaconic acid to form a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, which can then be further transformed. For instance, reacting N-(4-aminophenyl)acetamide with itaconic acid yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This intermediate serves as a platform for further modifications.

Another approach involves the direct N-alkylation or N-arylation of the pyrrolidinone ring. For example, 1-methyl-5-oxopyrrolidine-2-carbaldehyde (B3420315) can be synthesized, showcasing a simple N-alkylation. More complex substituents, such as a 2-hydroxy-5-methylphenyl group, can also be introduced at the N1 position, leading to compounds with enhanced steric bulk and potentially different biological activities. These N-substitution strategies are crucial for tuning the physicochemical properties and biological activities of the resulting molecules.

Table 1: Examples of N-Substitution Strategies for 5-Oxopyrrolidine Derivatives

| Starting Material | Reagent | Product | Key Feature |

| N-(4-aminophenyl)acetamide | Itaconic Acid | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Introduction of a substituted phenyl ring at the N1 position. nih.gov |

| Pyrrolidinone Precursor | Methylating Agent | 1-Methyl-5-oxopyrrolidine-2-carbaldehyde | Simple N-alkylation. |

| Pyrrolidinone Precursor | 2-Amino-4-methylphenol | 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Introduction of a bulky, functionalized aromatic group. |

Ring-Expansion and Ring-Contraction Studies

While ring-expansion and ring-contraction reactions are established strategies in organic synthesis for accessing different ring sizes, their specific application to this compound is not extensively documented in the provided search results. wikipedia.orgetsu.edu However, general principles of these transformations can be considered. Ring expansions can be achieved through various methods, including the opening of a bicyclic system or the migration of an exocyclic group. wikipedia.org For instance, the Tiffeneau–Demjanov rearrangement is a classic example of a pinacol-type rearrangement that can lead to ring expansion. wikipedia.org

Ring contractions are useful for creating smaller, more strained rings from larger ones. wikipedia.org The Wolff rearrangement of cyclic α-diazoketones is a well-known method for ring contraction. wikipedia.org Another example is the photo-promoted ring contraction of pyridines with silylborane to produce pyrrolidine derivatives. researchgate.net Although direct applications to this compound are not detailed, the inherent reactivity of the lactam and aldehyde functionalities could potentially be exploited in designing such transformations.

Incorporation into Complex Heterocyclic Scaffolds

The aldehyde group of this compound is a key handle for constructing more elaborate heterocyclic systems through condensation and cyclization reactions.

Synthesis of Azole and Diazole Derivatives

The aldehyde functionality readily undergoes condensation with hydrazine derivatives to form hydrazones, which are versatile intermediates for the synthesis of various five-membered heterocycles. For example, the hydrazide derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be reacted with aliphatic diketones to yield azole and diazole derivatives. nih.gov Specifically, reaction with hexane-2,5-dione leads to the formation of a 2,5-dimethylpyrrole derivative, while reaction with pentane-2,4-dione yields a 3,5-dimethylpyrazole (B48361) derivative. nih.govnih.gov These reactions demonstrate the utility of the 5-oxopyrrolidine scaffold as a starting point for accessing a variety of azole-containing compounds.

Table 2: Synthesis of Azole and Diazole Derivatives

| 5-Oxopyrrolidine Derivative | Reagent | Resulting Heterocycle | Reference |

| Hydrazide of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Hexane-2,5-dione | 2,5-Dimethylpyrrole | nih.gov |

| Hydrazide of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Pentane-2,4-dione | 3,5-Dimethylpyrazole | nih.gov |

| Hydrazide of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hexane-2,5-dione | N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | nih.gov |

| Hydrazide of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Pentane-2,4-dione | 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-(2-hydroxyphenyl)pyrrolidin-2-one | nih.gov |

Formation of Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved from 5-oxopyrrolidine precursors. nih.gov A common method involves the formation of a thiosemicarbazide (B42300) by reacting a hydrazide with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide in a basic medium, followed by acidification, leads to the formation of a triazolethione ring. nih.gov This strategy highlights the stepwise construction of the triazole ring, starting from the versatile hydrazide intermediate derived from the 5-oxopyrrolidine core. The 1,2,3-triazole ring system is typically synthesized via a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. beilstein-journals.orgnih.gov

Pyrrole (B145914) Ring Annulation Strategies

Pyrrole-2-carbaldehydes, including this compound, can participate in annulation reactions to form fused bicyclic systems. organic-chemistry.orgnih.gov A base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines. nih.gov This reaction proceeds under mild conditions using DBN as a base and tolerates a variety of functional groups. nih.gov This strategy provides an efficient route to indolizine (B1195054) scaffolds, which are important structural motifs in many natural products and biologically active compounds.

Derivatization Techniques for Analytical Characterization

The aldehyde group of this compound is a prime target for derivatization to facilitate its analytical characterization. Condensation with various reagents can yield derivatives with specific spectroscopic or chromatographic properties. For instance, the reaction with different aromatic aldehydes and thiophene-2-carbaldehyde (B41791) affords hydrazones. nih.gov These hydrazones exhibit characteristic signals in their 1H NMR spectra, such as down-field singlets for the NH protons and distinct resonances for the azomethine CH=N proton, which aid in their identification. nih.gov Such derivatization is a common practice in analytical chemistry to improve the detection and quantification of aldehydes.

Oximation and Silylation for Gas Chromatography-Mass Spectrometry Analysis

For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), a two-step derivatization process involving oximation followed by silylation is a common and effective strategy. sigmaaldrich.com This approach is widely used in metabolomics for the analysis of compounds containing carbonyl and other polar functional groups. sigmaaldrich.comnih.gov

The initial step, oximation, targets the aldehyde group. This reaction converts the carbonyl functionality into an oxime, which is crucial for several reasons. It prevents the formation of multiple tautomeric forms of the aldehyde in the hot GC injection port, which would otherwise lead to multiple chromatographic peaks for a single analyte and complicate quantification. epa.gov The reaction with an oximating reagent, such as methoxyamine hydrochloride in a solvent like pyridine (B92270), proceeds by nucleophilic addition to the carbonyl carbon, followed by dehydration to form the methoxime derivative. sigmaaldrich.com This "locks" the aldehyde in a stable form. epa.gov

Following oximation, a silylation step is performed to derivatize any active hydrogens present in the molecule, such as on the lactam nitrogen. Silylation involves the replacement of these active hydrogens with a trimethylsilyl (B98337) (TMS) group, a process that significantly increases the volatility and thermal stability of the analyte. nih.gov Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov The resulting TMS derivative is more amenable to GC analysis, exhibiting improved peak shape and reduced tailing. youtube.com

Table 1: Typical Two-Step Derivatization Protocol for GC-MS Analysis

| Step | Reagent and Conditions | Purpose |

| Oximation | Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL), heated at 60-80°C for 30-60 minutes. sigmaaldrich.com | To stabilize the aldehyde group and prevent tautomerism. epa.gov |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like trimethylchlorosilane (TMCS), heated at 60-80°C for 30-60 minutes. nih.gov | To increase volatility and thermal stability by derivatizing active hydrogens. nih.gov |

The resulting derivatized this compound can then be analyzed by GC-MS, where the mass spectrum will show characteristic fragments of the methoxime-TMS derivative, allowing for confident identification and quantification.

Derivatization for Enhanced Chromatographic Separation and Detection

For High-Performance Liquid Chromatography (HPLC) analysis, particularly with UV-Vis detection, derivatization of this compound is often essential due to the aldehyde's lack of a strong chromophore. A widely established method for the derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govnih.gov

This reaction involves the condensation of the aldehyde group with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. epa.gov This derivative is highly colored and possesses a strong chromophore, making it readily detectable by UV-Vis detectors at wavelengths around 360 nm. sigmaaldrich.comyoutube.com This derivatization significantly enhances the sensitivity of the HPLC method, allowing for the detection of low concentrations of the aldehyde.

The derivatization can be performed pre-column, where the sample is reacted with DNPH prior to injection into the HPLC system. researchgate.net The resulting hydrazone is then separated on a reversed-phase column, such as a C18 column, using a mobile phase typically consisting of a mixture of acetonitrile and water. sigmaaldrich.com

Table 2: Typical DNPH Derivatization and HPLC Analysis Conditions

| Parameter | Condition | Purpose |

| Derivatizing Reagent | 2,4-Dinitrophenylhydrazine (DNPH) in an acidic solution (e.g., hydrochloric or phosphoric acid). epa.gov | To introduce a strong chromophore for UV-Vis detection. |

| Reaction Conditions | Typically performed at room temperature or with gentle heating. | To form the stable 2,4-dinitrophenylhydrazone derivative. |

| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). sigmaaldrich.com | To separate the DNPH derivative from other sample components. |

| Mobile Phase | Gradient elution with acetonitrile and water. sigmaaldrich.com | To achieve optimal separation of the analyte. |

| Detection | UV-Vis detector at approximately 360 nm. sigmaaldrich.comyoutube.com | For sensitive and selective detection of the DNPH derivative. |

This method provides a robust and sensitive means for the quantification of this compound in various matrices. The retention time of the specific DNPH derivative of this compound would be determined by running a standard of the derivatized compound under the same chromatographic conditions.

Mechanistic Investigations and Biological Role Elucidation in Model Systems Excluding Clinical Studies

Role in Enzymatic Systems and Metabolic Pathways

Exploration of Enzyme Inhibition Mechanisms, particularly Zinc Metalloendopeptidases (e.g., Matrix Metalloproteinases, specifically MMP-13)

While direct studies on 5-Oxopyrrolidine-2-carbaldehyde as an inhibitor of zinc metalloendopeptidases are not extensively documented, the broader class of pyrrolidinone-containing compounds has been a subject of interest in enzyme inhibition research. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. nih.gov Their overexpression is implicated in various pathological conditions, making them a therapeutic target. nih.gov

MMP-13, in particular, is a key enzyme in the degradation of type II collagen, a hallmark of osteoarthritis. nih.gov Research into MMP-13 inhibitors has explored various chemical scaffolds that can interact with the enzyme's active site. nih.gov The development of potent and selective MMP-13 inhibitors often involves targeting the catalytic zinc ion. nih.govnih.gov However, to achieve selectivity and avoid toxicity issues associated with broad-spectrum zinc chelation, non-chelating inhibitors are also being developed. nih.govnih.gov These inhibitors are designed to bind within the substrate-binding site without directly coordinating with the zinc ion. nih.gov Although specific data for this compound is scarce, related pyrrolidinone derivatives have been investigated for their biological activities, suggesting the potential for this class of compounds to interact with enzymatic systems. nih.govresearchgate.net

Participation in Cellular Metabolic Cycles (e.g., Glutathione (B108866) Cycle, Glutamine Metabolism)

The metabolic precursor of this compound, 5-oxoproline (also known as pyroglutamic acid), is a recognized intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and salvage. nih.govnih.govnih.gov The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate, an essential amino acid and a precursor for glutathione. nih.govnih.gov This reaction is a critical step in making 5-oxoproline available for the resynthesis of glutathione. nih.gov Studies have shown that inhibition of 5-oxoprolinase leads to the accumulation of 5-oxoproline in tissues, providing evidence for the in vivo function of the γ-glutamyl cycle. nih.gov

The γ-glutamyl cycle itself involves the transport of amino acids into cells. nih.gov Glutathione is broken down, and the glutamyl moiety is used to transport amino acids, which are then released inside the cell, leaving behind 5-oxoproline. nih.gov Therefore, the metabolism of compounds related to this compound is intrinsically linked to glutamine and glutathione metabolism.

Precursor Metabolite Functions in Biosynthetic Pathways (e.g., Amino Acids, Chlorophylls, Fatty Acids, Nucleotides)

The direct role of this compound as a precursor in the biosynthesis of amino acids, chlorophylls, fatty acids, or nucleotides is not well-established in the current scientific literature. However, its close structural relationship to 5-oxoproline suggests a potential connection to amino acid metabolism. As mentioned previously, 5-oxoproline is readily converted to glutamate (B1630785), a central amino acid that serves as a building block for other amino acids and nitrogen-containing compounds. nih.gov

While there is no direct evidence linking this compound to the biosynthesis of chlorophylls, fatty acids, or nucleotides, the broader metabolic pathways involving glutamate are fundamental to these processes. Glutamate is a key player in nitrogen assimilation and is a precursor for the synthesis of various essential molecules in both plants and animals.

Signaling Roles in Plant Ammonium (B1175870) Assimilation and Growth Regulation

Information regarding a specific signaling role for this compound in plant ammonium assimilation and growth regulation is not available in the reviewed literature.

In Vitro Biological Modulations and Mechanistic Investigations in Cellular Models

Investigation of Selective Antimicrobial Modulations against Multidrug-Resistant Bacterial and Fungal Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Clostridioides difficile)

Derivatives of 5-oxopyrrolidine have demonstrated notable antimicrobial activity against a range of multidrug-resistant pathogens. nih.govresearchgate.net One study highlighted a derivative, compound 21, which exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.govresearchgate.net This activity was particularly effective against Gram-positive bacteria. nih.gov However, the same study found no significant antimicrobial activity against Gram-negative pathogens like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Another related compound, 2-pyrrolidone-5-carboxylic acid (PCA), has been shown to inhibit the growth of spoilage bacteria, including Pseudomonas fluorescens and Enterobacter cloacae. researchgate.netnih.gov The antimicrobial effect of PCA was found to be stable at high temperatures. nih.gov

Research into other derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has also revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov Some of these compounds showed stronger inhibition of S. aureus than the control antibiotic cefuroxime (B34974) and were also effective at disrupting biofilms of both S. aureus and E. coli. nih.gov

While direct studies on this compound are limited, the antimicrobial potential of the broader 5-oxopyrrolidine scaffold is evident from these findings. The tables below summarize the antimicrobial activity of various 5-oxopyrrolidine derivatives against the specified pathogens.

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives against Staphylococcus aureus

| Compound/Derivative | Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

|---|---|---|---|

| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant S. aureus TCH 1516 (USA 300) | 2 µg/mL | nih.gov |

| Hydrazone with a benzylidene moiety | S. aureus (ATCC 9144) | 3.9 µg/mL | nih.gov |

Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives against Escherichia coli

| Compound/Derivative | Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

|---|---|---|---|

| Compounds 2 and 4–22 | Carbapenemase-producing E. coli | > 64 µg/mL | nih.gov |

| Hydrazone with a 5-nitrothien-2-yl fragment | E. coli (ATCC 8739) | Not specified as most potent, but showed activity | nih.gov |

Table 3: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives against Pseudomonas aeruginosa

| Compound/Derivative | Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

|---|---|---|---|

| Compounds 2 and 4–22 | Multidrug-resistant P. aeruginosa | > 64 µg/mL | nih.gov |

Table 4: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives against Enterococcus faecalis

| Compound/Derivative | Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | E. faecalis | Structure-dependent activity observed | researchgate.net |

Table 5: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives against Clostridioides difficile

| Compound/Derivative | Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

|---|---|---|---|

| Compound 21 (5-nitrothiophene substituent) | C. difficile AR-1074 | 16 µg/mL | nih.gov |

Cellular Apoptosis Induction and Anti-proliferation Studies in Cancer Cell Lines (e.g., A549 human lung adenocarcinoma, CaSki cervical cancer cells)

Research into the biological activity of 5-oxopyrrolidine derivatives has revealed their potential as anti-proliferative agents in cancer cell lines. Studies have particularly focused on their effects on human lung adenocarcinoma cells (A549), demonstrating that the chemical structure of these derivatives plays a crucial role in their efficacy.

In one study, a series of novel 5-oxopyrrolidine derivatives were synthesized and evaluated for their anticancer properties using the A549 cell line as a model. nih.gov The cells were treated with a fixed concentration of the compounds, and cell viability was assessed. The results indicated a structure-dependent anticancer activity. For instance, the initial carboxylic acid derivative showed only weak anticancer effects. nih.gov However, further modifications to the molecule, particularly the introduction of specific hydrazone and bis(pyrrole) moieties, led to compounds with significantly enhanced anti-proliferative activity against A549 cells. nih.gov

The investigation highlighted that derivatives containing a free amino group demonstrated the most promising anticancer activity, coupled with lower cytotoxicity towards non-cancerous human small airway epithelial cells. nih.gov This suggests a degree of selectivity for cancer cells. The anti-proliferative effects of several derivatives were compared to the standard chemotherapeutic drug cisplatin. nih.gov

Below is a data table summarizing the anti-proliferative effects of selected 5-oxopyrrolidine derivatives on A549 cells.

Table 1: Anti-proliferative Activity of 5-Oxopyrrolidine Derivatives in A549 Cells

| Compound | Post-Treatment Viability (%) | Notes |

|---|---|---|

| Carboxylic acid 2 | 78-86 | Weak anticancer activity. nih.gov |

| Acid hydrazide 4 | Not specified, but did not enhance anticancer activity. nih.gov | Conversion from carboxylic acid did not improve efficacy. nih.gov |

| Compounds 18-22 | Not specified, but exerted the most potent anticancer activity. nih.gov | These compounds feature modifications like azole and hydrazone moieties. nih.gov |

| Compound 21 | Not specified, but noted for potent activity. nih.gov | Contains a 5-nitrothiophene substituent. nih.gov |

| Cisplatin (CP) | Not specified | Standard chemotherapeutic drug used for comparison. nih.gov |

Data is based on treating A549 cells with 100 µM of each compound for 24 hours. nih.gov

While extensive research has been conducted on A549 cells, specific studies detailing the effects of this compound on CaSki cervical cancer cells are not as readily available in the reviewed literature.

Molecular Target Identification and Pathway Analysis in Cell-Based Assays (e.g., modulation of HPV E6/E7 mRNA expression, Bcl-2, Bax, and Caspase-3 mRNA expression)

The mechanism by which 5-oxopyrrolidine derivatives induce cell death and inhibit proliferation appears to be linked to the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Key players in the apoptotic pathway include the Bcl-2 family of proteins and caspases.

The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). The ratio of these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it leads to mitochondrial dysfunction and the activation of caspases. mdpi.com Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.

In the context of cervical cancer, which is often driven by high-risk human papillomavirus (HPV), the viral oncoproteins E6 and E7 are crucial for tumorigenesis. nih.gov The E6 protein primarily functions by promoting the degradation of the tumor suppressor protein p53, a key regulator of apoptosis. nih.govnih.gov The E7 oncoprotein, on the other hand, targets the retinoblastoma protein (pRb), pushing the cell into the cell cycle. nih.gov The ability of high-risk HPV E6 to inactivate p53 disrupts the normal apoptotic response to cellular stress, allowing cancer cells to survive and proliferate. nih.gov

While the precise molecular targets of this compound are still under full investigation, the anti-proliferative effects observed with its derivatives in cancer cells suggest an interaction with these fundamental cell death pathways. The induction of apoptosis by these compounds would likely involve the modulation of key apoptotic regulators. For instance, an effective anticancer agent might be expected to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell death. This would subsequently lead to the activation of the caspase cascade, including Caspase-3.

In HPV-positive cancer cells, a potential mechanism of action for an anticancer compound could be the inhibition of HPV E6 and E7 oncoprotein expression or function. By restoring p53 levels, for example, the cell's natural ability to undergo apoptosis in response to DNA damage could be reinstated. However, direct evidence from the reviewed literature specifically linking this compound or its derivatives to the modulation of HPV E6/E7 mRNA expression or the mRNA expression of Bcl-2, Bax, and Caspase-3 requires further dedicated studies.

Applications in Catalysis and Materials Science

Ligand Development in Transition Metal Catalysis

The development of effective and environmentally benign catalysts is a cornerstone of modern chemistry. Derivatives of 5-oxopyrrolidine-2-carbaldehyde, specifically its corresponding carboxylic acid, have been successfully employed as ligands in transition metal catalysis. These ligands can coordinate with metal ions, influencing the catalytic activity and selectivity of the resulting complex.

A notable example is the use of Lanthanum(III)-substituted 5-oxopyrrolidine-2-carboxylic acid immobilized on a mesoporous silica (B1680970) support, SBA-15. This heterogeneous nanocatalyst, denoted as SBA-15@Glp–La, has demonstrated high efficiency in the aerobic oxidative coupling of thiols to disulfides. nih.govmdpi.com This reaction is significant from both a biological and industrial standpoint, including its role in petroleum refining to remove thiols. mdpi.com

The catalyst is prepared by grafting 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid, Glp) onto the SBA-15 support, followed by impregnation with Lanthanum(III) ions. nih.govmdpi.com The resulting material acts as a highly effective and reusable catalyst for the selective oxidation of thiols using air as a green oxidant at room temperature. nih.govmdpi.com This method is environmentally friendly, avoiding the need for harsh or over-oxidizing reagents. nih.gov

Key Research Findings:

High Catalytic Activity: The SBA-15@Glp–La catalyst achieved complete conversion of thiols to disulfides in the presence of air. nih.govmdpi.com

Environmental Benefits: The process is heterogeneous, allowing for easy separation of the catalyst from the reaction mixture, and utilizes air as a sustainable oxidant. mdpi.com

Reusability: The catalyst demonstrated excellent stability and could be recycled for up to seven consecutive reaction cycles without a significant loss of its catalytic activity. nih.govmdpi.com

Table 1: Performance of SBA-15@Glp–La Catalyst in Aerobic Oxidative Coupling of Thiols

| Feature | Observation | Reference |

|---|---|---|

| Catalyst | Lanthanum(III)-substituted 5-oxopyrrolidine-2-carboxylic acid on SBA-15 | nih.govmdpi.com |

| Reaction | Aerobic oxidative coupling of thiols to disulfides | nih.govmdpi.com |

| Oxidant | Air | nih.govmdpi.com |

| Temperature | Room Temperature | nih.gov |

| Conversion | Complete | nih.gov |

| Reusability | Up to 7 cycles with no appreciable loss in activity | nih.govmdpi.com |

Chiral Auxiliary Applications in Asymmetric Organic Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. nih.govnih.gov This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, a common requirement for pharmaceuticals and biologically active compounds. nih.gov The auxiliary guides the formation of a new stereocenter in a predictable manner, after which it can be removed and often recovered. nih.gov

While direct applications of this compound as a chiral auxiliary are not extensively documented in dedicated studies, its parent compound, L-pyroglutamic acid, is a well-established and versatile chiral starting material in asymmetric synthesis. mdpi.com The inherent chirality of the pyroglutamic acid scaffold is used to construct complex molecules with high stereoselectivity. mdpi.com For instance, it serves as a foundational building block for synthesizing a variety of substituted chiral pyrrolidines, which are key structural motifs in many natural products and drugs. mdpi.com

The principle of using such a scaffold involves leveraging its rigid, chiral structure to direct the approach of reagents to a prochiral center, thereby inducing asymmetry in the product. The aldehyde functionality in this compound offers a reactive handle for various transformations, such as aldol (B89426) additions or reactions with organometallic reagents, where the stereochemical outcome would be influenced by the chiral pyrrolidinone core. Diastereoselective reactions involving similar aldehyde-containing heterocyclic systems, such as 4-oxoazetidine-2-carbaldehydes, have been successfully achieved using organocatalysis, highlighting the potential for such strategies. researchgate.net

Table 2: Common Types of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Example(s) | Typical Applications | Reference |

|---|---|---|---|

| Oxazolidinones | Evans' auxiliaries | Aldol reactions, alkylations, Diels-Alder reactions | nih.gov |

| Camphorsultam | Oppolzer's sultam | Alkylations, Michael additions | nih.gov |

| Amino Alcohols | Pseudoephedrine | Alkylation reactions | nih.gov |

| Pyrrolidine (B122466) Derivatives | SAMP/RAMP | Alkylation of aldehydes and ketones | mdpi.com |

Role as Building Blocks for Advanced Organic Materials

Organic building blocks are functionalized molecules that serve as the basic units for constructing larger, more complex molecular architectures. nih.gov These can range from supramolecular complexes to functional polymers and advanced materials. nih.gov The this compound structure possesses key features that make it an attractive building block for such purposes. Its bifunctionality (aldehyde and lactam) and inherent chirality open avenues for creating ordered and functional materials.

The pyrrolidinone ring is a recurring motif in a variety of biologically active natural products and pharmaceuticals. nih.gov This biocompatibility and structural rigidity make it a candidate for the synthesis of novel polymers and materials with potential applications in medicine and materials science. For example, the aldehyde group can be used in polymerization reactions or for grafting onto other polymer backbones, while the lactam ring can participate in hydrogen bonding, influencing the material's secondary structure and properties.

While specific polymers derived directly from this compound are not widely reported, the broader class of 5-oxopyrrolidine derivatives has been explored in the synthesis of functional molecules. researchgate.net For instance, derivatives have been synthesized to create compounds with potential anticancer and antimicrobial activities. researchgate.net The development of polymers from such building blocks could lead to materials with tailored biological or responsive properties. The synthesis of macrocycles, which are important in drug discovery and materials science, often relies on bifunctional building blocks to form large ring structures. nih.gov The structure of this compound is well-suited for incorporation into such complex cyclic architectures.

Table 3: Potential Applications of this compound as a Building Block

| Potential Material Type | Rationale for Use |

|---|---|

| Functional Polymers | The aldehyde group allows for polymerization or grafting, while the lactam offers sites for hydrogen bonding, influencing polymer properties. |

| Chiral Polymers | The inherent chirality of the molecule can be transferred to a polymer backbone, creating materials with chiroptical properties. |

| Biocompatible Materials | The pyrrolidinone core is found in many natural and biologically active molecules, suggesting potential for biomedical applications. nih.govresearchgate.net |

| Macrocycles | The bifunctional nature of the molecule makes it a suitable candidate for the synthesis of complex macrocyclic structures. nih.gov |

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-oxopyrrolidine-2-carbaldehyde and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectra of related 5-oxopyrrolidine structures, the proton of the aldehyde group typically appears as a singlet in the downfield region. The protons on the pyrrolidine (B122466) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by their neighboring substituents. For instance, the protons of the CH₂ groups in the ring often appear as multiplets. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the lactam ring is characteristically found at a downfield chemical shift, as is the carbonyl carbon of the aldehyde group. The chemical shifts of the pyrrolidine ring carbons provide further confirmation of the structure. nih.gov

Table 1: Representative NMR Data for 5-Oxopyrrolidine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid | 2.03 (s, 3H, CH₃), 2.65–2.77 (m, 2H, CH₂CO), 3.32–3.38 (m, 1H, CH), 3.92–4.01 (m, 2H, NCH₂), 7.56 (s, 4H, Hₐᵣ), 9.93 (s, 1H, NH), 12.77 (s, 1H, OH) nih.gov | 23.95 (CH₃), 35.12, 35.14 (CH, CH₂CO), 49.96, 50.03 (NCH₂), 119.17, 119.71, 119.94, 134.33, 135.27, 135.63 (Cₐᵣ); 168.12, 171.43, 174.26 (C=O) nih.gov |

| N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | 2.02 (s, 3H, CH₃), 2.60–2.71 (m, 2H, CH₂CO), 3.11–3.19 (m, 1H, CH), 3.75–3.91 (m, 2H, NCH₂), 4.41 (br. s. 2H, NH₂), 7.55 (s, 4H, Hₐᵣ), 9.27 (s, 1H, NHNH₂), 9.93 (s, H, NHCO) nih.gov | 23.94 (CH₃), 34.08, 35.65 (CH, CH₂CO), 50.76 (NCH₂), 119.17, 119.85, 134.37, 135.55 (Cₐᵣ), 168.12, 171.59, 171.69 (C=O) nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy would be expected to show characteristic absorption bands for the lactam carbonyl (C=O), the aldehyde carbonyl (C=O), and the N-H bond of the lactam.

The lactam carbonyl stretching vibration typically appears in the region of 1670-1700 cm⁻¹. The aldehyde carbonyl stretch is expected at a slightly higher frequency. The N-H stretching vibration of the lactam would be observed as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aldehyde and the alkyl chain would also be present.

Table 2: Key IR Absorption Bands for 5-Oxopyrrolidine Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|

| N-H (stretch) | 3454–2536 | nih.gov |

| C=O (lactam, acid, amide) | 1727; 1677; 1644 | nih.gov |

| C=N | 1512 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would produce a series of daughter ions, providing valuable structural information. For instance, cleavage of the aldehyde group or fragmentation of the pyrrolidine ring would result in characteristic fragment ions.

Predicted collision cross-section (CCS) values for various adducts of 1-methyl-5-oxopyrrolidine-2-carbaldehyde (B3420315), a related compound, have been calculated, which can aid in its identification in complex mixtures. uni.lu

Table 3: Predicted Mass Spectrometry Data for 1-methyl-5-oxopyrrolidine-2-carbaldehyde

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 128.07061 |

| [M+Na]⁺ | 150.05255 |

| [M-H]⁻ | 126.05605 |

| [M+NH₄]⁺ | 145.09715 |

| [M+K]⁺ | 166.02649 |

Data from PubChemLite for C₆H₉NO₂ uni.lu

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of elements such as carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For this compound (C₅H₇NO₂), the calculated elemental composition would be a benchmark for experimental results.

For various synthesized 5-oxopyrrolidine derivatives, elemental analysis results have been reported to be in good agreement (typically within ±0.3%) with the calculated values, thus confirming their elemental composition. nih.gov

Table 4: Elemental Analysis Data for a Representative 5-Oxopyrrolidine Derivative

| Compound | Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| N-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | C₂₀H₂₀N₄O₃ | C 65.92; H 5.53; N 15.38 | C 66.00; H 5.53; N 15.32 |

Data from a study on 5-oxopyrrolidine derivatives nih.gov

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For chiral molecules like derivatives of this compound, X-ray crystallography is invaluable for unambiguously establishing their stereochemistry. The validation of stereochemistry in pyrrolidine derivatives is a key application of this method.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

HPLC is widely used for the separation, identification, and quantification of non-volatile and thermally labile compounds. A simple quantitative method for estimating nanomole concentrations of 5-pyrrolidone-2-carboxylic acid has been developed using reverse-phase HPLC. nih.gov Different HPLC columns, such as Newcrom R1, and mobile phases can be optimized for the analysis of related compounds. sielc.com For mass spectrometry compatible applications, volatile buffers like formic acid are used in the mobile phase. sielc.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds. It is used to identify and quantify components in a mixture by separating them based on their boiling points and then detecting them by their mass-to-charge ratio. unar.ac.id

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity

For chiral molecules such as the enantiomers of this compound, techniques that measure optical activity are crucial for determining enantiomeric purity.

Optical rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral substance. The specific rotation [α] is a characteristic property of a chiral compound. For example, the related (S)-Boc-5-oxopyrrolidine-2-carboxylic acid has a reported specific rotation of [α]₂₂/D −35.0 (c = 1 in chloroform). sigmaaldrich.com

Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which provide more detailed information about the stereochemistry of a molecule. These methods are particularly useful for studying chiral pharmaceutical compounds and can be more effective than chiral chromatography in certain cases. nih.gov

Future Research Directions and Emerging Paradigms

Rational Design of 5-Oxopyrrolidine-2-carbaldehyde Derivatives for Targeted Biological and Catalytic Applications

The future of this compound research lies in the deliberate and intelligent design of novel derivatives with tailored functionalities. This "rational design" approach moves beyond serendipitous discovery to a more predictable and efficient process of creating molecules with specific biological or catalytic activities. By leveraging a deep understanding of structure-activity relationships, medicinal chemists and materials scientists can strategically modify the core this compound structure to enhance desired properties and minimize off-target effects.

For targeted biological applications, this involves designing derivatives that can selectively interact with specific enzymes, receptors, or other biomolecular targets implicated in disease pathways. For instance, the development of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as neuroprotective agents showcases the potential of this approach. nih.gov Future work could focus on optimizing these derivatives to improve their potency and selectivity for targets like the NR2B-NMDA receptor. nih.gov Similarly, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives has yielded compounds with promising anticancer and antimicrobial activities, highlighting the value of this scaffold in developing new therapeutic agents. nih.gov

In the realm of catalysis, the aldehyde functionality of this compound presents an opportunity for its use as a building block in the synthesis of novel organocatalysts. Rational design principles can be applied to create derivatives that can effectively catalyze specific organic transformations with high efficiency and stereoselectivity.

Advanced Computational Chemistry Approaches for Mechanistic Insights and Predictive Modeling

Computational chemistry has emerged as an indispensable tool in modern chemical research, and its application to the study of this compound and its derivatives is set to expand significantly. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations offer powerful means to gain deep mechanistic insights and to predict the properties and behavior of novel compounds before they are synthesized in the lab.

Molecular Docking: This technique allows researchers to predict the binding orientation and affinity of a ligand (in this case, a this compound derivative) to the active site of a target protein. researchgate.netmdpi.comnih.govuomustansiriyah.edu.iq This is invaluable for the rational design of enzyme inhibitors and receptor modulators. For example, docking studies have been used to understand the interaction of 5-oxopyrrolidine derivatives with bacterial enzymes like S. aureus tyrosyl-tRNA synthetase and human enzymes involved in Alzheimer's disease. researchgate.netmdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes, stability, and interaction dynamics of this compound derivatives within a biological environment. mdpi.comyoutube.com This can reveal crucial information about how a molecule behaves over time when interacting with its target, providing insights that are not accessible through static docking studies alone. mdpi.com

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govyoutube.comnih.govresearchgate.net It can be used to calculate properties such as HOMO-LUMO energy gaps, which can be correlated with a molecule's reactivity, and to predict spectroscopic data like NMR and IR spectra, aiding in the characterization of newly synthesized compounds. researchgate.netnih.gov

By integrating these computational approaches, researchers can build predictive models that can accelerate the discovery and optimization of this compound derivatives with desired properties, ultimately saving time and resources in the laboratory.

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. Future research in the field of this compound will undoubtedly focus on creating novel and sustainable routes to this important scaffold and its derivatives.

Current synthetic strategies often involve multi-step procedures. A key goal for future research will be to develop more convergent and atom-economical syntheses. This could involve the use of novel catalytic systems, one-pot reactions, and flow chemistry techniques to streamline the synthetic process and reduce waste.

Furthermore, there is a growing emphasis on "green chemistry" principles in chemical synthesis. mdpi.com This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid was achieved by reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux, demonstrating a step towards greener synthesis. nih.gov The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also holds great promise for the sustainable production of this compound and its derivatives.

Elucidating Undiscovered Biological Signaling Pathways and Intermolecular Interactions

While research has begun to uncover the biological activities of some this compound derivatives, a vast landscape of their potential interactions with biological systems remains to be explored. A significant future research direction will be the elucidation of the specific molecular mechanisms through which these compounds exert their effects. This involves identifying their precise cellular targets and understanding how their binding to these targets modulates downstream signaling pathways.

For example, while some derivatives have shown promise as anticancer agents, the exact signaling pathways they disrupt are not fully understood. nih.gov Future studies could employ techniques such as proteomics and transcriptomics to identify the proteins and genes that are affected by treatment with these compounds. This could reveal novel therapeutic targets and provide a deeper understanding of the compound's mechanism of action. For instance, the MAPK signaling pathway is a known target for some anticancer drugs, and investigating the effect of this compound derivatives on this pathway could be a fruitful area of research. mdpi.com

Furthermore, detailed studies of the intermolecular interactions between this compound derivatives and their biological targets are crucial. This includes characterizing the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and specificity. Techniques like X-ray crystallography and high-resolution NMR spectroscopy can provide atomic-level details of these interactions, guiding the design of more potent and selective molecules.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new bioactive this compound derivatives, future research will increasingly rely on the integration of high-throughput screening (HTS) and combinatorial chemistry. nih.govresearchgate.net

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds by systematically varying different substituents on the this compound scaffold. nih.govresearchgate.net This enables the exploration of a vast chemical space in a relatively short amount of time. The development of efficient solid-phase synthesis methods for this compound derivatives would be particularly beneficial for combinatorial library generation.

High-Throughput Screening (HTS): Once a library of derivatives has been synthesized, HTS can be used to rapidly screen them for a desired biological activity. This involves using automated systems to test thousands of compounds in parallel against a specific biological target or in a cell-based assay. The results from HTS can quickly identify "hit" compounds with promising activity, which can then be selected for further optimization.

By combining the power of combinatorial chemistry to generate molecular diversity with the speed of HTS to identify active compounds, researchers can significantly enhance the efficiency of the drug discovery process for this compound-based therapeutics. This integrated approach has the potential to lead to the rapid identification of novel drug candidates for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Oxopyrrolidine-2-carbaldehyde, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization of Schiff base intermediates formed from aldehydes and amines. For example, diastereoselective methods using aryl/pyridyl substituents under acidic conditions yield pyrrolidine scaffolds. Key intermediates include Schiff bases (e.g., from 4-chlorobenzaldehyde) and cyclized lactams, with oxidation steps introducing the aldehyde group. Reaction optimization often requires temperature control (e.g., reflux in DMSO) and catalysts like acetic acid .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : To confirm stereochemistry and detect impurities (e.g., ¹H/¹³C NMR for functional group analysis).

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .

- HPLC : To quantify purity, often with C18 columns and UV detection .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Cross-validation is critical:

- Dynamic NMR : To assess conformational flexibility causing signal splitting.

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data.

- High-Resolution Crystallography : Use synchrotron radiation to resolve ambiguous electron density maps, leveraging SHELX refinement protocols .

Q. How can reaction conditions be optimized to enhance diastereoselectivity in this compound synthesis?

- Methodological Answer : Key factors include:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity.

- Catalytic Systems : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) to direct stereochemistry.

- Temperature Gradients : Lower temperatures favor kinetic control, reducing byproducts. Case studies show up to 90% diastereomeric excess under optimized conditions .

Q. What computational tools predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.